![molecular formula C7H12O2 B1427156 3-(Methoxymethyl)cyclopentan-1-one CAS No. 1429421-69-1](/img/structure/B1427156.png)
3-(Methoxymethyl)cyclopentan-1-one
Overview
Description
3-(Methoxymethyl)cyclopentan-1-one is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is a liquid at room temperature and is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of cyclopentanone with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale distillation techniques are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)cyclopentan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically yield alcohols or amines as the major products.
Substitution: Substitution reactions can result in the formation of various derivatives, including ethers and esters.
Scientific Research Applications
3-(Methoxymethyl)cyclopentan-1-one is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and other bioactive compounds.
Medicine: As a precursor for the synthesis of pharmaceuticals and other therapeutic agents.
Industry: In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Methoxymethyl)cyclopentan-1-one exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-(Methoxymethyl)cyclopentan-1-one is similar to other cyclopentanone derivatives, such as 3-(Ethoxymethyl)cyclopentan-1-one and 3-(Propoxymethyl)cyclopentan-1-one. it is unique in its methoxymethyl group, which imparts different chemical properties and reactivity compared to its counterparts. The presence of the methoxy group enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
3-(methoxymethyl)cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-5-6-2-3-7(8)4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODWVODTWFOXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429421-69-1 | |
Record name | 3-(methoxymethyl)cyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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